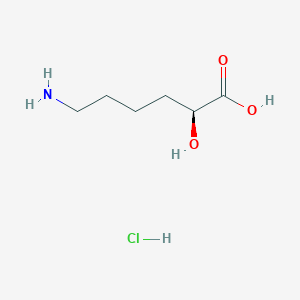

(2S)-6-Amino-2-hydroxyhexanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Amino acids are organic compounds that combine to form proteins. They are essential for many functions in the body. When proteins are digested or broken down, amino acids are left. The body uses amino acids to make proteins to help the body grow, break down food, repair body tissue, and perform many other body functions .

Molecular Structure Analysis

Amino acids have a central carbon atom, known as the alpha carbon, to which an amino group (-NH2), a carboxyl group, and a side chain (R group) are attached. The side chain can vary and determines the characteristics of the amino acid .Chemical Reactions Analysis

Amino acids can undergo a variety of chemical reactions, including peptide bond formation, where a bond forms between the amino group of one amino acid and the carboxyl group of another, forming a peptide bond and releasing a molecule of water .Physical And Chemical Properties Analysis

The physical and chemical properties of amino acids depend on their side chains. They can be polar or nonpolar, charged or uncharged, and can have different levels of acidity or basicity .Scientific Research Applications

Structural Role in Molecules

(2S)-6-Amino-2-hydroxyhexanoic acid plays a significant role as a hydrophobic, flexible structural element in chemical synthesis, particularly in the modification of peptides and in the polyamide synthetic fibers industry. Its utility extends to serving as a linker in biologically active structures, highlighting its versatile applications beyond its clinical use as an antifibrinolytic drug (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Enhancing Solubility

Research on carboxylic acid-functionalized single-wall carbon nanotubes (SWNTs) demonstrated that the solubility of these nanotubes in water could be modulated by the length of the hydrocarbon side chain of the amino acid. Specifically, derivatives of 6-aminohexanoic acid showed solubility in aqueous solutions across a wide pH range, indicating its potential for diverse applications in nanotechnology and materials science (Zeng, Zhang, & Barron, 2005).

Chelating Properties

Another study highlighted the creation of a new family of chelating agents through the insertion of oximic and hydroxamic functions into simple amino acids, demonstrating that derivatives of such amino acids exhibit more potent chelating capabilities for certain metal ions than their parent compounds. This suggests potential applications in metal recovery and detoxification processes (Dobosz, Fritsky, Karaczyn, Kozłowski, Sliva, & Świątek-Kozłowska, 1998).

Novel Applications

Additionally, research into radical-induced protein oxidation has identified oxidized derivatives of lysine, including (2S)-3-hydroxylysine, as sensitive markers for protein oxidation. This work underscores the potential of (2S)-6-Amino-2-hydroxyhexanoic acid; hydrochloride and its derivatives in studying oxidative stress and related biological processes (Morin, Bubb, Davies, Dean, & Fu, 1998).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-6-amino-2-hydroxyhexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c7-4-2-1-3-5(8)6(9)10;/h5,8H,1-4,7H2,(H,9,10);1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDURTPCXJTXTKM-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethylbenzamide](/img/structure/B2991446.png)

![ethyl 3-[[4-(diethylsulfamoyl)benzoyl]amino]-1H-indole-2-carboxylate](/img/structure/B2991447.png)

![4-[3-(Phenylsulfanyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2991450.png)

![(2-Fluoro-5-methylphenyl)-[[2-(methylsulfonylmethyl)-1,3-thiazol-4-yl]methyl]cyanamide](/img/structure/B2991456.png)

![4-(tert-butyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}benzenecarboxamide](/img/structure/B2991463.png)

![N-(3-chlorophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2991465.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,4-dimethylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2991466.png)